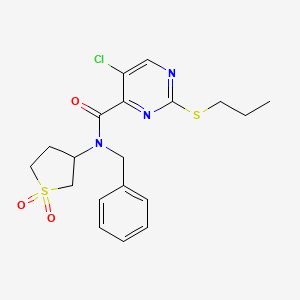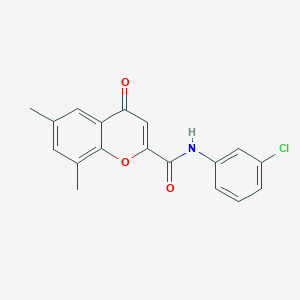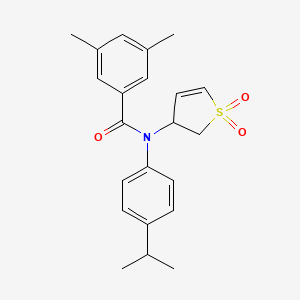![molecular formula C20H14N4O2 B11410219 7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410219.png)
7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca scaffold, which includes three nitrogen atoms and a unique arrangement of fused rings.
- The compound bears a 2,6-dioxo moiety, indicating two carbonyl groups (C=O) at specific positions.
- The 7-(2,4-dimethylphenyl) substituent adds aromaticity and steric bulk to the molecule.
- Finally, the 5-carbonitrile group signifies a cyano (CN) functional group attached to the fifth position.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can infer that it involves intricate cyclization reactions. Researchers likely explore various strategies to assemble the triazatricyclo[8.4.0.03,8]tetradeca core and introduce the necessary substituents.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s complexity and limited commercial applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl groups (C=O) are susceptible to oxidation.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl groups or nitrile functionality is plausible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on reaction conditions, but potential outcomes include ring-closed derivatives, reduced forms, or substituted analogs.
Scientific Research Applications
Chemistry::
Structural Studies: Investigating the unique triazatricyclo[8.4.0.03,8]tetradeca scaffold.
Reaction Mechanisms: Understanding its reactivity and intermediates.
Drug Discovery: Exploring potential pharmacological properties.
Bioconjugation: Developing bioactive probes or targeting agents.
Materials Science:
Mechanism of Action
The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with biological targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related heterocyclic compounds. Some similar structures include:
Properties
Molecular Formula |
C20H14N4O2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H14N4O2/c1-12-6-7-16(13(2)9-12)24-18-15(10-14(11-21)19(24)25)20(26)23-8-4-3-5-17(23)22-18/h3-10H,1-2H3 |
InChI Key |
RQDRCHDJNMIHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11410140.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11410148.png)
![Diethyl {2-(4-methoxyphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410156.png)
![Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11410160.png)


![7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410184.png)
![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11410188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11410235.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11410244.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410257.png)
